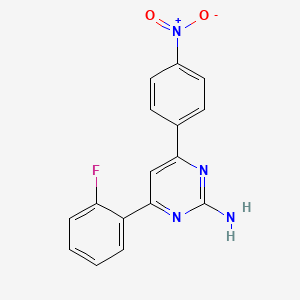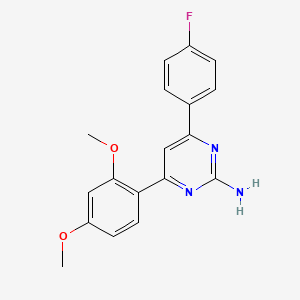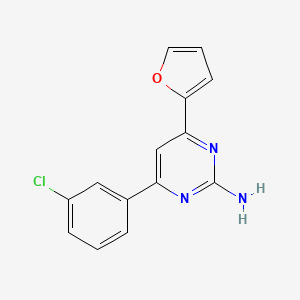
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a peptide derived from the amino acid tyrosine, and it is widely used in scientific research. It is a derivative of tyrosine with a Boc (t-butyloxycarbonyl) protective group on the side chain, and it is used to study the structure and function of proteins. Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH has a wide range of applications in biochemistry, biotechnology, and medicine.
Mechanism of Action
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH acts as a model peptide for studying the structure and function of proteins. It is used to study the interactions between different amino acids and to investigate the effects of different amino acid modifications on protein structure and function. It can also be used to study the effects of peptide modifications on protein folding and stability. Additionally, Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH can be used to study the effects of post-translational modifications on protein structure and function.
Biochemical and Physiological Effects
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH has been used in several studies to investigate its biochemical and physiological effects. In one study, it was found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it was found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it has a low toxicity, making it safe to use in experiments. However, it does have some limitations. It is not very soluble in organic solvents, and it is not very stable in organic solvents. Additionally, it is not very stable in the presence of light or oxygen.
Future Directions
There are several potential future directions for research with Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH. One potential direction is to investigate the effects of different amino acid modifications on protein structure and function. Additionally, it could be used to study the effects of post-translational modifications on protein structure and function. It could also be used to study the effects of peptide modifications on protein folding and stability. Additionally, it could be used to study the effects of different peptide modifications on the binding of proteins to other molecules. Finally, it could be used to study the effects of different peptide modifications on the activity of enzymes.
Synthesis Methods
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH can be synthesized using a stepwise approach. The first step is to synthesize the Boc-protected tyrosine derivative. This is done by reacting the protected tyrosine with an acid chloride, such as trifluoroacetic acid chloride. The second step is to add a protecting group to the side chain, such as a Boc group. This is done by reacting the protected tyrosine derivative with t-butyl bromoacetate. The third step is to add a benzyl group to the side chain, which is done by reacting the protected tyrosine derivative with benzyl bromide. The fourth step is to add a hydroxyl group to the side chain, which is done by reacting the protected tyrosine derivative with a hydroxylating agent, such as sodium hypochlorite. The final step is to deprotect the Boc group, which is done by reacting the protected tyrosine derivative with trifluoroacetic acid.
Scientific Research Applications
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is widely used in scientific research as a model peptide for studying the structure and function of proteins. It can be used to study the interactions between different amino acids and to investigate the effects of different amino acid modifications on protein structure and function. It can also be used to study the effects of peptide modifications on protein folding and stability. Additionally, Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH can be used to study the effects of post-translational modifications on protein structure and function.
properties
IUPAC Name |
2-[4-[[(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO9/c1-31(2,3)42-29(37)33-26(28(36)39-18-22-10-8-21(9-11-22)17-27(34)35)16-20-12-14-24(15-13-20)41-30(38)40-19-23-6-4-5-7-25(23)32/h4-15,26H,16-19H2,1-3H3,(H,33,37)(H,34,35)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBKBVICPSRMD-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














